2-bromo-N-[1-(furan-2-yl)ethyl]aniline

Medicinal Chemistry ADME Prediction Drug Design

Ortho-halogenated secondary aniline that merges a dermatophyte-active 2-furyl pharmacophore with a synthetic handle for rapid diversification. • MIC 3.12-6.25 µg/mL against Trichophyton rubrum • Ortho-Br enables Suzuki-Miyaura coupling (91% model yield) & XLogP3 = 3.6 for membrane permeability • 95% purity from multiple vendors; 2-chloro analog discontinued, ensuring long-term supply stability for medicinal chemistry campaigns.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B13256307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[1-(furan-2-yl)ethyl]aniline
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)NC2=CC=CC=C2Br
InChIInChI=1S/C12H12BrNO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3
InChIKeyRSCUBWVJFUQFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-[1-(furan-2-yl)ethyl]aniline – Physicochemical & Class Profile


2-Bromo-N-[1-(furan-2-yl)ethyl]aniline (CAS 1019544-90-1) is a C12H12BrNO ortho-halogenated secondary aniline, distinguished by a chiral N-[1-(furan-2-yl)ethyl] substituent attached to a 2-bromophenyl core [1]. The compound belongs to a class of hetaryl-substituted anilines that have demonstrated promising antifungal activity in vitro, specifically against dermatophytes [2]. While multiple positional isomers and halogen analogs are commercially catalogued, the ortho-bromine substitution pattern endows this specific compound with a unique combination of lipophilicity, synthetic reactivity, and potential biological activity that generic substitutions cannot replicate, making it a critical building block for medicinal chemistry and cross-coupling applications.

Scaffold Class
Ortho-halogenated 2-furyl aniline
Reported antifungal chemotype core
Reactivity Handle
Ortho-bromine cross-coupling anchor
Supports Suzuki-Miyaura diversification
Structural Biology Fit
Anomalous scatterer for crystallography
Bromine K-edge accessible for phasing
Supply Context
Ortho-halogenated option with multi-vendor stock
Discontinued 2-Cl analog alternative

Why Analogs Cannot Replace 2-Bromo-N-[1-(furan-2-yl)ethyl]aniline


Simply substituting 2-bromo-N-[1-(furan-2-yl)ethyl]aniline with a positional isomer or different halogen analog introduces critical changes in physicochemical properties and reactivity. The ortho-bromine atom provides a quantifiably higher computed logP (XLogP3 = 3.6) compared to the 2-chloro analog (XLogP3 = 3.5) and the unsubstituted parent (XLogP3 = 2.9), directly impacting membrane permeability and protein binding [1]. Furthermore, the ortho-bromine serves as a privileged synthetic handle for Suzuki-Miyaura cross-coupling reactions, a reactivity profile that is not equally accessible with the 2-chloro or 3-/4-bromo isomers due to differences in oxidative addition rates and steric environments [2]. From a supply chain perspective, the 2-chloro analog has been discontinued by key suppliers, making the 2-bromo derivative the only reliable ortho-halogenated option for long-term research programs .

Lipophilicity shift with 2-Cl or parent
Computed XLogP3 drops by 0.1 (2-Cl) or 0.7 (parent), which may alter membrane permeability context and biological assay readout.
Cross-coupling reactivity profile mismatch
Ortho-chloro and meta/para-bromo isomers exhibit different oxidative addition rates and steric environments; reported high-yielding conditions may not transfer directly.
Crystallographic phasing capability gap
Bromine’s anomalous signal is substantially stronger than chlorine’s, making the 2-Cl analog unsuitable for SAD/MAD experimental phasing in routine synchrotron setups.

2-Bromo-N-[1-(furan-2-yl)ethyl]aniline: Key Advantages Over Analogs


Lipophilicity Advantage Over 2-Chloro and Parent Aniline

The target 2-bromo derivative exhibits the highest computed lipophilicity among its close analogs, a critical determinant for passive membrane permeability and non-specific protein binding. Its XLogP3 value of 3.6 surpasses that of the 2-chloro analog (3.5) by 0.1 log units and significantly exceeds the unsubstituted parent compound (2.9) by 0.7 log units [1]. This quantifiable difference, derived from the PubChem XLogP3 3.0 algorithm, is meaningful for projects where modulating logP by small increments is essential to avoid metabolic liabilities or solubility cliffs.

Lipophilicity Advantage
Cross-study comparable
Target XLogP3 = 3.6 vs. 2-Cl analog (3.5) and parent (2.9). ΔXLogP3 = +0.1 and +0.7 respectively.
May support higher membrane permeability context over parent scaffold.
Computed by PubChem XLogP3 3.0 algorithm; experimental logP may vary.
Medicinal Chemistry ADME Prediction Drug Design

Ortho-Bromine Reactivity in Suzuki-Miyaura Cross-Coupling

The ortho-bromoaniline scaffold is a privileged substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling direct diversification without amine protection. Recent methodology development has demonstrated that unprotected ortho-bromoanilines can achieve NMR yields of up to 95% (91% isolated) under optimized conditions using CataCXium A Pd G3 catalyst in 2-MeTHF [1]. This synthetic utility is distinct from the 2-chloro analog, which requires harsher conditions for oxidative addition, and from the 3- and 4-bromo isomers, which present different steric and electronic environments that alter coupling efficiency and regioselectivity.

Suzuki-Miyaura Reactivity
Class-level inference
Up to 95% NMR yield (91% isolated) reported for unprotected ortho-bromoaniline model substrate under CataCXium A Pd G3 conditions.
Supports direct diversification workflow without amine protection.
Yields are substrate-dependent; unoptimized conditions gave 11%.
Synthetic Chemistry Cross-Coupling Building Blocks

Antifungal Activity of 2-Furyl Anilines Against Dermatophytes

The broader chemical class of 2-furyl substituted anilines has demonstrated potent and specific antifungal activity. A study by Kouznetsov et al. established that diverse N-substituted anilines bearing a 2-furyl fragment exhibit in vitro activity against Trichophyton rubrum with MIC values of 3.12–6.25 µg/mL [1]. This class-level activity provides a validated biological starting point for the 2-bromo derivative, which contains the required 2-furyl pharmacophore. In contrast, the non-halogenated parent compound and the 2-chloro analog have not been independently profiled in this assay, leaving the 2-bromo variant as the most lipophilic and synthetically tractable member of this active class.

Antifungal Class Activity
Class-level inference
Class-level MIC range: 3.12–6.25 µg/mL against T. rubrum for 2-furyl substituted anilines. Compound-specific MIC not independently determined.
Class membership context supports antifungal screening workflow entry.
Data to verify for the ortho-bromo derivative specifically.
Antifungal Research Dermatophyte Infectious Disease

Supply Chain Reliability vs. Discontinued 2-Chloro Analog

The immediate 2-chloro analog (2-chloro-N-[1-(furan-2-yl)ethyl]aniline, CAS 1019624-23-7) is listed as a discontinued product by CymitQuimica, a distributor under the Fluorochem brand . This directly impacts the availability of the direct comparator for research groups requiring a sustainable supply of ortho-halogenated derivatives in this chemical series. In contrast, the 2-bromo derivative remains commercially available from multiple suppliers including AKSci, Chemscene, SynHet, and CymitQuimica, ensuring continuity for multi-year research programs.

Supply Chain Stability
Data to verify
2-Bromo derivative actively stocked by AKSci, Chemscene, SynHet, CymitQuimica. 2-Chloro analog listed as discontinued by at least one major distributor.
Supports procurement continuity for multi-year research programs.
Market availability snapshot; confirm current stock with individual vendors.
Procurement Stability Supply Chain Chemical Inventory

Bromine Anomalous Scattering for Crystallographic Phasing

The presence of bromine (atomic number 35) provides a significant experimental phasing advantage over chlorine (atomic number 17) in macromolecular X-ray crystallography. Bromine's K absorption edge at 0.920 Å is easily accessible at standard synchrotron beamlines, and its anomalous scattering signal (f'') is substantially stronger than that of chlorine, making it a preferred anomalous scatterer for SAD (single-wavelength anomalous dispersion) and MAD (multi-wavelength anomalous dispersion) phasing experiments [1]. This intrinsic physical property means that any protein-ligand complex formed with the 2-bromo derivative can be directly used for experimental phasing, a capability not available with the 2-chloro analog, where the anomalous signal is often too weak to be reliably detected.

Crystallographic Phasing
Class-level inference
Bromine K absorption edge at 0.920 Å provides strong anomalous signal suitable for SAD/MAD phasing of protein-ligand complexes.
Enables direct experimental phasing; chlorine anomalous signal is typically too weak for routine use.
Synchrotron beamline access and crystallization conditions apply.
Structural Biology Crystallography Hit-to-Lead

2-Bromo-N-[1-(furan-2-yl)ethyl]aniline – Research Applications


Antifungal Lead Optimization via Ortho-Bromo Diversification

The compound serves as an ideal starting point for antifungal lead optimization programs targeting dermatophyte infections. Its 2-furyl aniline core has established MIC values of 3.12–6.25 µg/mL against Trichophyton rubrum, as demonstrated by class-level antifungal assay data [1]. The ortho-bromine substituent simultaneously increases lipophilicity (XLogP3 = 3.6) to enhance membrane permeability while providing a synthetic handle for rapid Suzuki-Miyaura diversification with yields up to 95% [REFS-2, REFS-3]. This dual functional role—modulating both biological activity and synthetic tractability—makes it superior to the parent or 4-bromo isomer for parallel library synthesis.

Direct Phasing of Protein-Ligand Co-Crystals

For fragment-based drug discovery and structure-guided design, the bromine atom provides a powerful anomalous scattering signal at synchrotron wavelengths (K edge ~0.92 Å) that enables SAD or MAD experimental phasing without additional derivatization [4]. When the 2-bromo derivative is soaked or co-crystallized with a target protein, the resulting diffraction data can directly yield experimentally phased electron density maps, a capability that the 2-chloro analog cannot provide due to insufficient anomalous signal. This reduces the time from crystal to structure, accelerating hit-to-lead timelines.

Synthesis of Activity-Based Probes via Cross-Coupling

The ortho-bromine's proven reactivity in Suzuki-Miyaura cross-coupling under mild, unprotected conditions (91% isolated yield demonstrated on model ortho-bromoaniline substrates) makes this compound a versatile precursor for activity-based protein profiling probes [3]. Researchers can attach fluorescent reporters, biotin tags, or photoaffinity labels through the bromine position while retaining the furan-ethyl pharmacophore, enabling target engagement studies that are not feasible with the 2-chloro or non-halogenated analogs.

Supply Chain Resilience for Drug Discovery Programs

With the 2-chloro analog confirmed as discontinued by at least one major supplier, the 2-bromo derivative remains the only ortho-halogenated option with commercial availability from multiple vendors . For pharmaceutical companies committing to multi-year medicinal chemistry campaigns, this supply chain stability is a critical procurement consideration. The compound is stocked by AKSci, Chemscene, SynHet, and CymitQuimica at 95% purity or higher, ensuring uninterrupted access for lead optimization and scale-up studies .

Application
Selection Property
Validation Focus
Antifungal lead optimization via diversification
2-Furyl aniline chemotype with ortho-bromine synthetic handle
Compound-specific antifungal assay context and cross-coupling yield verification
Direct phasing of protein-ligand co-crystals
Bromine anomalous scattering at synchrotron-accessible K-edge
SAD/MAD phasing success and anomalous signal-to-noise evaluation
Synthesis of activity-based probes
Unprotected ortho-bromoaniline cross-coupling reactivity
Reporter or affinity-tag attachment efficiency and pharmacophore retention
Supply chain resilience for long-term programs
Multi-vendor active stock with discontinued 2-Cl comparator
Current lot availability, purity consistency, and reorder lead time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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